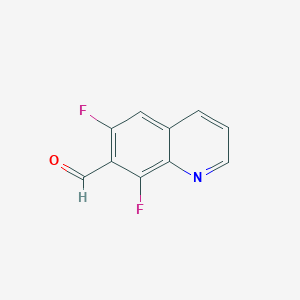

6,8-Difluoroquinoline-7-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoroquinoline-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTFVXVXQSJTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2N=C1)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 6,8 Difluoroquinoline 7 Carbaldehyde

Reactivity of the Aldehyde Functional Group at the C-7 Position

The aldehyde group at the C-7 position is a versatile handle for a wide array of chemical modifications. Its electrophilic carbon atom readily participates in reactions with various nucleophiles, allowing for chain extension, functional group interconversion, and the introduction of new molecular fragments.

Oxidation and Reduction: The aldehyde can be smoothly oxidized to the corresponding 6,8-difluoroquinoline-7-carboxylic acid. This transformation is a crucial step for creating amide and ester derivatives. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like Oxone, can be employed for this purpose. nih.govorganic-chemistry.org Conversely, reduction of the aldehyde yields the primary alcohol, (6,8-difluoroquinolin-7-yl)methanol. This can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), providing a precursor for ethers and esters.

Condensation Reactions: The aldehyde undergoes condensation reactions with active methylene (B1212753) compounds. For instance, the Knoevenagel condensation with molecules like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt, yields α,β-unsaturated products. wikipedia.org This reaction is fundamental for synthesizing compounds with extended conjugation. A notable example involves the condensation of a related quinoline (B57606) aldehyde, 8-hydroxyquinoline-2-carbaldehyde, with ethyl-2-cyanoacetate, demonstrating the applicability of this reaction to the quinoline scaffold. researchgate.net

Imine and Enamine Formation: The aldehyde reacts with primary amines to form Schiff bases (imines) and with secondary amines to produce enamines. The reaction of 2-chloroquinoline-3-carbaldehydes with substituted anilines to afford the corresponding imines is a well-established transformation. nih.gov These reactions are pivotal for introducing nitrogen-containing substituents and for the synthesis of various heterocyclic systems.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with high regioselectivity. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This allows for the precise installation of a carbon-carbon double bond at the C-7 position, enabling the synthesis of various vinyl-substituted quinolines.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Oxidation | KMnO₄, Oxone, H₅IO₆ | Carboxylic Acid | nih.govorganic-chemistry.org |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | N/A |

| Knoevenagel | Malononitrile, Base | α,β-Unsaturated Nitrile | wikipedia.org |

| Schiff Base | Primary Amine (R-NH₂) | Imine | nih.gov |

| Wittig Reaction | Phosphonium Ylide | Alkene | masterorganicchemistry.comorganic-chemistry.org |

Nucleophilic Substitution Reactions on the 6,8-Difluoroquinoline (B127152) Core

The quinoline ring, particularly when substituted with strongly electron-withdrawing groups like fluorine, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atoms at C-6 and C-8, ortho and para to the electron-withdrawing nitrogen atom of the pyridine (B92270) ring, activate these positions for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.com

The relative reactivity of the C-6 and C-8 positions towards nucleophilic displacement depends on the reaction conditions and the nature of the nucleophile. In many fluoroquinolone systems, the position para to the ring nitrogen (C-7 in a 6-fluoro-8-chloroquinoline, for example) is often the most reactive site for substitution. For the 6,8-difluoro scaffold, both fluorine atoms are activated and can potentially be displaced by strong nucleophiles such as alkoxides, thiolates, and amines. This reactivity is crucial for introducing a wide range of functional groups onto the quinoline core, significantly diversifying the molecular scaffold.

Electrophilic Aromatic Substitution Reactions on the Quinolone System

Electrophilic aromatic substitution (EAS) on the 6,8-difluoroquinoline-7-carbaldehyde system is challenging due to the inherent electron-deficient nature of the ring system. wikipedia.orgmasterorganicchemistry.com The pyridine nitrogen, the two fluorine atoms, and the carbaldehyde group all act as deactivating groups, withdrawing electron density from the aromatic rings and making them less susceptible to attack by electrophiles. masterorganicchemistry.com

Despite the deactivation, if an EAS reaction were to occur, the substitution would be directed to the C-5 position. The directing effects of the substituents guide this regioselectivity:

The quinoline nitrogen strongly deactivates both rings but directs substitution to the benzene (B151609) ring, primarily at C-5 and C-8.

The fluorine atoms at C-6 and C-8 are deactivating but are ortho-, para-directors.

The carbaldehyde group at C-7 is a deactivating meta-director.

The cumulative effect of these groups makes the C-5 position the most likely site for electrophilic attack. This is supported by analogous reactions, such as the nitration of 8-hydroxyquinoline, which yields the 5,7-dinitro derivative, and the nitration of 6,8-dibromo-2-trifluoromethylchromone, which occurs at the C-5 position. researchgate.netpw.edu.pl Typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would require forcing conditions to proceed.

Hydrolytic Conversions and Transformations of Carboxylic Acid Derivatives

As previously mentioned, the aldehyde at C-7 can be oxidized to 6,8-difluoroquinoline-7-carboxylic acid. This carboxylic acid is a key intermediate for a variety of derivatives, which can then undergo hydrolysis.

The carboxylic acid can be converted into more reactive acyl derivatives, such as acyl chlorides or esters. For example, reaction with thionyl chloride (SOCl₂) would yield the acyl chloride, while Fischer esterification with an alcohol under acidic conditions would produce the corresponding ester. These derivatives, particularly esters and amides, can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base.

These hydrolysis reactions are fundamental for deprotection strategies in multi-step syntheses or for converting ester or amide prodrugs into their active carboxylic acid form.

Amination and Amine Derivatization at Various Quinolone Ring Positions

The introduction of amine substituents, particularly cyclic amines like piperazine (B1678402) and pyrrolidine (B122466), is a cornerstone of fluoroquinolone chemistry. These groups are typically installed via nucleophilic aromatic substitution, displacing a halide (most commonly fluorine) on the quinoline core. The electron-deficient nature of the 6,8-difluoroquinoline ring makes it an excellent substrate for such reactions.

The C-7 position in related fluoroquinolones is a well-established site for amination. By analogy, one of the fluorine atoms in the 6,8-difluoro system can be displaced by various amines. For instance, reacting the scaffold with piperazine, N-methylpiperazine, or 3-aminopyrrolidine (B1265635) in the presence of a base can lead to the corresponding 6-fluoro-8-(substituted-amino) or 8-fluoro-6-(substituted-amino) quinoline derivatives. The regioselectivity of this substitution would depend on the relative activation of the C-6 and C-8 positions. Such reactions are often facilitated by palladium-catalyzed cross-coupling methods, like the Buchwald-Hartwig amination, which have become standard for forming aryl-amine bonds. nih.gov

| Amine Nucleophile | Substitution Position | Reaction Type | Reference |

| Piperazine | C-6 or C-8 | SNAr | nih.gov |

| Pyrrolidine | C-6 or C-8 | SNAr | N/A |

| N-Boc-piperazine | Aryl Halide | Buchwald-Hartwig Amination | nih.gov |

Synthesis of Fused Heterocyclic Architectures from this compound Analogues

The aldehyde functional group is instrumental in constructing fused heterocyclic systems, where a new ring is built onto the existing quinoline framework. tandfonline.comresearchgate.net This is typically achieved by reacting the aldehyde with a dinucleophile, leading to a condensation and subsequent cyclization reaction.

A prominent example is the synthesis of fused pyrazoloquinolines. tandfonline.comnih.gov Reaction of a quinoline-carbaldehyde with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine can lead to the formation of a fused pyrazole (B372694) ring. For instance, the reaction of 4-chloroquinoline-3-carbaldehydes with hydrazine is a known route to 1H-pyrazolo[4,3-c]quinolines. researchgate.net Applying this strategy to this compound would involve the initial formation of a hydrazone at the C-7 aldehyde, followed by an intramolecular cyclization and elimination, potentially involving one of the adjacent fluorine atoms, to yield a pyrazolo[4,3-g]quinoline system. Similarly, reaction with other binucleophiles like hydroxylamine (B1172632) or diamines can be used to construct fused isoxazole (B147169) or diazepine (B8756704) rings, respectively.

Design and Chemical Synthesis of Chimeric Compounds Incorporating Difluoroquinolone Scaffolds

The difluoroquinolone scaffold is a privileged structure in medicinal chemistry, and there is significant interest in creating chimeric or hybrid molecules that combine its properties with those of another pharmacophore. mdpi.com This strategy aims to develop dual-action agents, overcome drug resistance, or improve the pharmacological profile of a compound. nih.gov

The synthesis of these chimeras often involves modifying the substituents at the C-7 or N-1 positions of the quinolone core. The C-7 carbaldehyde of the title compound, or the carboxylic acid derived from it, serves as a key anchor point for conjugation.

Strategies for Chimeric Synthesis:

Amide/Ester Linkage: The 7-carboxylic acid (obtained via oxidation of the aldehyde) can be coupled with an amine or alcohol group of another bioactive molecule (e.g., an amino acid, peptide, or another heterocyclic drug) to form a stable amide or ester linkage. nih.govresearchgate.net

Triazole Linkage: The C-7 substituent can be modified to contain an alkyne or azide, allowing for copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link it to another molecule containing the complementary functional group. This approach has been used to create fluoroquinolone-triazole conjugates. researchgate.net

Mannich Reaction: The C-3 position of some fluoroquinolones can be functionalized via the Mannich reaction to attach other moieties, such as benzimidazoles. nih.gov

These strategies have led to the development of novel fluoroquinolone conjugates with groups like pyrazines, peptides, and other heterocycles, which have been explored for enhanced antibacterial or potential anticancer activities. mdpi.comresearchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 6,8 Difluoroquinoline 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 6,8-Difluoroquinoline-7-carbaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

In ¹H NMR analysis, the distinct electronic environments of the protons in this compound result in a characteristic spectrum. The aldehyde proton (-CHO) is expected to appear as the most downfield signal, typically in the range of δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. This proton signal may appear as a triplet due to coupling with the adjacent fluorine atom at position 8.

The quinoline (B57606) ring system contains four aromatic protons (H-2, H-3, H-4, and H-5). Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the two fluorine atoms.

H-2 and H-4: These protons are adjacent to the nitrogen atom and are expected to be significantly deshielded, appearing at the downfield end of the aromatic region (δ 8.0-9.0 ppm).

H-3: This proton will likely resonate between δ 7.0-8.0 ppm.

H-5: This proton is situated on the carbocyclic ring and is expected to be the most upfield of the aromatic protons. Its signal will likely be split into a doublet of doublets due to coupling with the fluorine atom at position 6.

Long-range couplings between protons and fluorine atoms (²JHF, ³JHF, ⁴JHF) are anticipated, leading to complex splitting patterns for the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | t |

| H-2 | 8.5 - 9.0 | d or dd |

| H-3 | 7.0 - 8.0 | dd |

| H-4 | 8.0 - 8.5 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Structural Correlations

The ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten carbon atoms of the molecule.

Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the region of δ 185-195 ppm.

Carbons Bonded to Fluorine (C-6 and C-8): These carbons will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in prominent doublets. Their chemical shifts are directly influenced by the high electronegativity of fluorine, generally appearing in the δ 150-165 ppm range.

Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of δ 110-150 ppm. The carbon atoms adjacent to the nitrogen (C-2 and C-8a) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 - 195 |

| C-2 | 145 - 155 |

| C-3 | 120 - 130 |

| C-4 | 130 - 140 |

| C-4a | 125 - 135 |

| C-5 | 115 - 125 |

| C-6 | 150 - 165 (d, ¹JCF) |

| C-7 | 110 - 120 |

| C-8 | 150 - 165 (d, ¹JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterizing Fluorine Environments

¹⁹F NMR is a crucial tool for directly observing the fluorine atoms. Since the two fluorine atoms at positions 6 and 8 are in chemically non-equivalent environments, they are expected to produce two distinct signals. These signals will likely appear as doublets due to coupling to each other (⁴JFF). Further coupling to nearby protons (H-5 and the aldehyde proton) will result in more complex multiplicities (e.g., doublet of doublets or doublet of triplets). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data on the effects of the quinoline ring and the carbaldehyde group.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound provides definitive evidence for its key functional groups through their characteristic vibrational frequencies.

Aldehyde Group: Two distinct absorptions are characteristic of the aldehyde. A strong, sharp peak for the carbonyl (C=O) stretch is expected in the range of 1690-1715 cm⁻¹. Additionally, the aldehyde C-H bond exhibits a characteristic stretching vibration, often appearing as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. vscht.czlibretexts.org

Aromatic Ring: The quinoline ring will show C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org

C-F Bonds: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 |

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₅F₂NO, giving it a monoisotopic mass of approximately 193.03 Da. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at this m/z value.

Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical: A peak at [M-1]⁺ (m/z 192) resulting from the cleavage of the aldehydic C-H bond.

Loss of the formyl radical: A peak at [M-29]⁺ (m/z 164) from the loss of the -CHO group. libretexts.org

Loss of carbon monoxide: A peak at [M-28]⁺ (m/z 165) following rearrangement and expulsion of a CO molecule. libretexts.org

The stability of the quinoline ring means that fragments corresponding to the intact difluoroquinoline cation are likely to be prominent in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring, combined with the carbonyl group of the aldehyde, constitutes a significant chromophore. This system is expected to exhibit strong absorptions in the UV region.

π → π Transitions:* Intense absorption bands, typically observed between 250-350 nm, are expected due to π → π* transitions within the aromatic quinoline system. The presence of the aldehyde and fluorine substituents will influence the exact position and intensity of these bands.

n → π Transitions:* A weaker absorption band at a longer wavelength (likely >350 nm) may be observed, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen.

Solvent polarity can affect the positions of these absorption maxima; polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transitions.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding)

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsional angles, thereby offering a detailed picture of the molecular geometry. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in a crystal lattice, such as hydrogen bonds and π-π stacking.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the current literature review, extensive studies on closely related quinoline derivatives provide valuable insights into the expected structural features of this compound. The principles of molecular geometry and intermolecular forces are well-established, allowing for informed predictions based on the analysis of analogous structures.

For instance, the crystal structure of derivatives such as ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals that the quinoline ring system is nearly planar, with only a slight dihedral angle between the fused pyridine (B92270) and benzene (B151609) rings. nih.gov This near-planarity is a common feature of the quinoline scaffold. It is therefore highly probable that the quinoline core of this compound would also adopt a similar planar conformation.

The substituents on the quinoline ring, namely the two fluorine atoms and the carbaldehyde group, would have their positions and orientations precisely determined by X-ray diffraction. The C-F bond lengths are expected to be in the typical range for aryl fluorides. The carbaldehyde group at the 7-position would likely be coplanar with the quinoline ring to maximize conjugation, which is an electronically favorable arrangement.

Intermolecular interactions play a crucial role in the solid-state packing of molecules, influencing properties such as melting point and solubility. In the case of this compound, several types of non-covalent interactions would be anticipated. The electronegative fluorine atoms and the nitrogen atom of the quinoline ring, along with the oxygen atom of the carbaldehyde group, can all act as hydrogen bond acceptors. While there are no strong hydrogen bond donors in the molecule itself, weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of related heterocyclic compounds. nih.gov

Moreover, the aromatic nature of the quinoline ring system makes it susceptible to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings interact, are a significant cohesive force in the solid state of many aromatic compounds. In the crystal packing of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, for example, parallel-displaced π-π stacking interactions are observed with a centroid-centroid distance of 3.544 Å. mdpi.com Similar interactions would be expected to contribute to the crystal packing of this compound.

To provide a quantitative perspective on the expected molecular geometry, the following table presents typical bond lengths and angles for related quinoline structures, which can serve as a reference for this compound.

| Bond/Angle | Expected Range/Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (in ring) | 1.32 - 1.38 Å |

| C-F | ~1.35 Å |

| C-C (aldehyde) | 1.47 - 1.51 Å |

| C=O | 1.20 - 1.23 Å |

| C-C-C (in ring) | 118° - 122° |

| C-N-C (in ring) | ~117° |

| C-C=O | ~124° |

Note: These values are based on data from structurally similar compounds and are intended to be illustrative.

Computational Chemistry and Theoretical Investigations of 6,8 Difluoroquinoline 7 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. nih.gov For 6,8-Difluoroquinoline-7-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.gov

The quinoline (B57606) core is expected to be largely planar, with the fluorine and carbaldehyde substituents lying in the same plane. DFT optimization would provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing fluorine atoms and the carbaldehyde group is predicted to influence the geometry of the quinoline ring, potentially causing slight distortions from the geometry of unsubstituted quinoline.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Influence of Substituents |

|---|---|---|

| C7-C(aldehyde) Bond Length | ~1.48 Å | Shortened due to conjugation with the aromatic system. |

| C6-F Bond Length | ~1.35 Å | Typical for an aryl-fluoride bond. |

| C8-F Bond Length | ~1.35 Å | Typical for an aryl-fluoride bond. |

| Quinoline Ring Angles | ~120° | Minor deviations due to steric and electronic effects of substituents. |

Note: The values in this table are representative and would be precisely determined by specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. youtube.comyoutube.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. The LUMO, conversely, is anticipated to be localized more on the electron-deficient regions, particularly the carbaldehyde group and the carbon atoms attached to the fluorine atoms.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The electron-withdrawing nature of the fluorine atoms and the aldehyde group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline, influencing its reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 to -7.5 | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | -1.5 to -2.5 | Indicates the molecule's ability to accept electrons (electrophilicity). |

Note: These energy values are estimates based on similar quinoline derivatives and would be quantified by quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, highlighting these as the primary sites for electrophilic attack. The most positive potential (blue) would likely be located around the hydrogen atom of the aldehyde group and the regions near the electron-withdrawing fluorine atoms, indicating these as potential sites for nucleophilic interaction.

Atomic Charge Analysis and its Influence on Reactivity

Atomic charge analysis, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charge on each atom in a molecule. This information is critical for understanding the molecule's polarity and predicting its reactive behavior.

In this compound, the highly electronegative fluorine, oxygen, and nitrogen atoms are expected to carry significant negative partial charges. The carbon atoms bonded to these electronegative atoms (C6, C8, C7, and the aldehyde carbon) will, in turn, bear positive partial charges. This charge distribution makes the aldehyde carbon a primary electrophilic center, susceptible to attack by nucleophiles. The negatively charged regions, particularly the aldehyde oxygen, are prone to protonation or coordination with Lewis acids.

Note: The values are illustrative and would be determined from specific quantum chemical calculations.

Quantum Chemical Modeling for Predictive Analysis of Chemical Behavior

Quantum chemical modeling serves as a predictive tool to forecast the chemical behavior of this compound in various chemical environments. butlerov.com By simulating reaction pathways and calculating activation energies, it is possible to predict the most likely products of reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the quinoline ring.

For instance, modeling the reaction with a nucleophile would likely show a low activation barrier for attack at the aldehyde carbon. Similarly, simulating protonation would confirm the most favorable site to be the aldehyde oxygen or the quinoline nitrogen. These predictive models are invaluable for guiding synthetic efforts and understanding the fundamental reactivity of this novel compound. Through the integration of DFT, FMO, MEP, and atomic charge analyses, a comprehensive theoretical understanding of this compound can be established, paving the way for its potential application in various fields of chemistry.

Mechanistic Insights into the Reactivity of 6,8 Difluoroquinoline 7 Carbaldehyde Derivatives

Photoreactivity and Photodegradation Mechanisms of Fluorinated Quinolones

Fluorinated quinolones are known to exhibit significant photoreactivity, which can lead to their degradation and the formation of various photoproducts. The presence of fluorine atoms on the quinolone core profoundly influences the photochemical pathways.

Investigation of Carbon-Fluorine Bond Cleavage from Excited States

A primary photochemical process for many fluoroquinolones is the cleavage of the carbon-fluorine (C-F) bond. This reaction is often initiated from the excited singlet state (S1) or triplet state (T1) of the molecule upon absorption of UV radiation. For instance, studies on lomefloxacin, a 6,8-difluoroquinolone derivative, have shown that photolysis can lead to the loss of the fluorine atom at the C-8 position. nih.govnih.gov The mechanism is believed to involve heterolytic cleavage of the C-F bond from the S1 state, resulting in the formation of an aryl cation and a fluoride (B91410) ion. nih.gov This process is particularly efficient for fluoroquinolones with a fluorine substituent at the C-8 position. nih.gov

The quantum yield for such defluorination reactions can be influenced by the specific substitution pattern on the quinolone ring. Research on various fluoroquinolones has demonstrated that the environment, such as the solvent and pH, also plays a critical role in the efficiency of C-F bond cleavage.

| Compound | Position of Fluorine | Photochemical Reaction | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Lomefloxacin | C-6, C-8 | C-8 Defluorination | 0.98 (at pH 7.4) | nih.gov |

| Norfloxacin | C-6 | No Fluoride Generation | - | nih.gov |

| Ciprofloxacin | C-6 | No Fluoride Generation | - | nih.gov |

Influence of Molecular Structure and Reaction Medium on Photochemical Pathways

The molecular structure of fluorinated quinolones and the surrounding reaction medium significantly dictate the preferred photochemical pathways. Substituents on the quinolone ring can alter the energy levels of the excited states and influence the rates of competing photochemical and photophysical processes. For example, the presence of an electron-donating group can sometimes suppress defluorination. mdpi.com

The polarity of the solvent can affect the stability of charged intermediates, such as the aryl cation formed during heterolytic C-F bond cleavage. In aqueous environments, the reaction pathways can be complex, involving water as a reactant to form hydroxylated products. The presence of photosensitizers or quenchers in the medium can also alter the degradation mechanism by promoting or inhibiting the formation of specific excited states.

Electron Transfer-Induced Defluorination Processes

An alternative mechanism for C-F bond cleavage involves electron transfer processes. In the presence of an electron donor, the excited fluoroquinolone can be reduced to a radical anion. This radical anion can then undergo fragmentation, leading to the expulsion of a fluoride ion and the formation of an aryl radical. This process is often referred to as reductive defluorination. researchgate.net

The feasibility of electron transfer-induced defluorination depends on the redox potentials of both the excited fluoroquinolone and the electron donor. The fluorination pattern on the aromatic ring can significantly impact the electron affinity of the molecule, thereby influencing the rate of electron transfer. nih.gov

Detailed Reaction Mechanisms in Key Synthetic Transformations

6,8-Difluoroquinoline-7-carbaldehyde is a versatile building block in organic synthesis. Its reactivity is characterized by the electron-deficient nature of the quinoline (B57606) ring, enhanced by the two fluorine substituents, and the electrophilic character of the carbaldehyde group.

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The difluorinated quinoline ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline ring activates the aromatic system towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the substitution is influenced by the activating and directing effects of the substituents. In this compound, both the C-6 and C-8 positions are activated. The aldehyde group at C-7, being an electron-withdrawing group, further enhances the electrophilicity of the ring. The specific position of substitution will depend on the nature of the nucleophile and the reaction conditions. It has been noted that in some cases, nucleophilic aromatic substitution can proceed through a concerted mechanism, avoiding a high-energy intermediate. nih.gov

| Factor | Influence on Reaction Rate and Selectivity | Reference |

|---|---|---|

| Electron-withdrawing groups on the aromatic ring | Increase the rate of reaction by stabilizing the negative charge in the Meisenheimer complex. | masterorganicchemistry.com |

| Nature of the leaving group | The rate of substitution often follows the order F > Cl > Br > I, as fluorine is the most electronegative and polarizes the C-F bond, making the carbon more electrophilic. | |

| Strength of the nucleophile | Stronger nucleophiles generally react faster. | |

| Solvent | Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. |

Mechanistic Pathways of Cyclization and Condensation Reactions

The carbaldehyde group at the C-7 position of this compound is a key functional group for a variety of cyclization and condensation reactions. These reactions are fundamental for the construction of more complex heterocyclic systems fused to the quinoline core.

Condensation Reactions: The aldehyde functionality readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds. The general mechanism involves the initial nucleophilic attack on the electrophilic carbonyl carbon, followed by dehydration to form a new carbon-nitrogen or carbon-carbon double bond. masterorganicchemistry.comyoutube.com For example, reaction with a primary amine will form an imine (Schiff base), which can be a key intermediate for further transformations.

Cyclization Reactions: Intramolecular or intermolecular condensation reactions can lead to the formation of new rings. For instance, a Knoevenagel condensation with a malonic acid derivative, followed by a Michael addition and subsequent cyclization, can be employed to build a new carbocyclic or heterocyclic ring fused to the quinoline system. The reaction mechanism is often base-catalyzed, involving the formation of an enolate from the active methylene compound, which then acts as the nucleophile. masterorganicchemistry.com The electron-withdrawing nature of the difluoroquinoline ring can influence the acidity of adjacent protons and the reactivity of intermediates in these cyclization cascades.

Research Applications and Functional Utility of 6,8 Difluoroquinoline 7 Carbaldehyde and Its Derivatives

Role as a Strategic Building Block in Complex Organic Molecule Synthesis

The inherent reactivity of 6,8-Difluoroquinoline-7-carbaldehyde positions it as a strategic building block in the modular assembly of complex organic structures. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular architectures. The aldehyde group in this compound is particularly useful, as it readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Research on analogous halogenated quinoline (B57606) carbaldehydes demonstrates their utility as versatile synthons. For instance, compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have been employed as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This approach allows for the introduction of aryl and vinyl substituents onto the quinoline core, creating poly-substituted systems with tailored electronic and photophysical properties. researchgate.net Similarly, this compound can be envisioned as a key starting material for such transformations, where the aldehyde can be protected or transformed post-coupling to yield highly complex, fluorine-containing molecules. The fluorine atoms themselves influence the reactivity of the quinoline ring, often enhancing its susceptibility to nucleophilic substitution, thereby providing additional handles for molecular elaboration.

Intermediate in the Synthesis of Diverse Heterocyclic Frameworks for Chemical Research

The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic frameworks. Aldehydes are common precursors in condensation reactions with various dinucleophiles to form new rings. By reacting this compound with compounds containing amine, hydrazine (B178648), hydroxylamine (B1172632), or active methylene (B1212753) groups, a diverse library of fused and appended heterocyclic systems can be generated.

Studies involving other quinoline-carbaldehydes have shown their successful conversion into complex heterocyclic structures. For example, quinoline-carbaldehydes react with arenes in the presence of Brønsted or Lewis acids to produce diarylmethylquinolines. nih.gov Furthermore, they serve as key intermediates in the synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines. This is typically achieved through an initial reaction of the aldehyde with a hydrazine derivative, followed by cyclization. The resulting polycyclic frameworks are of great interest in medicinal chemistry due to their structural similarity to biologically active natural products. The presence of the 6,8-difluoro substitution pattern is expected to modulate the biological activity of these resulting heterocyclic frameworks, making this compound a critical intermediate for creating novel chemical entities for research.

Development of Chemosensors and Fluorescent Probes for Analytical Chemistry Applications (e.g., Metal Ion Detection)

The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of chemosensors and fluorescent probes. nih.gov The aldehyde group of this compound provides a convenient point for attaching a receptor unit designed to selectively bind with a target analyte, such as a metal ion. The typical design involves a condensation reaction between the aldehyde and an amine- or hydrazine-containing molecule to form a Schiff base or hydrazone. This new molecule acts as a sensor, where the binding of an analyte to the receptor part causes a detectable change in the fluorescence properties of the quinoline fluorophore. sciforum.net

For example, chemosensors derived from quinoline-8-carboxaldehyde have been developed for the selective fluorescent detection of aluminum (Al³⁺) and colorimetric detection of iron (Fe²⁺). nih.gov Similarly, quinoline-2-carbaldehyde has been used to synthesize hydrazone-based sensors. sciforum.net The mechanism often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the interaction with the metal ion alters the electronic structure of the sensor molecule, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov Derivatives of this compound are promising candidates for new fluorescent probes, with the electron-withdrawing fluorine atoms potentially fine-tuning the photophysical properties and selectivity of the sensor for specific metal ions.

Table 1: Examples of Quinoline-Carbaldehyde-Based Chemosensors This table is based on the functional utility of analogous quinoline-carbaldehydes.

| Quinoline Precursor | Derivative Type | Target Analyte | Detection Method |

|---|---|---|---|

| Quinoline-8-carbaldehyde | Acylhydrazone | Al³⁺ | Fluorescence |

| Quinoline-8-carbaldehyde | Acylhydrazone | Fe²⁺ | Colorimetric |

| Quinoline-2-carbaldehyde | Hydrazone | Tributyltin (TBT) | Fluorescence & Colorimetric |

Utilization as Tool Compounds for Investigating Specific Biochemical Pathways and Molecular Targets (e.g., Bacterial DNA Gyrase Inhibition Mechanisms)

One of the most significant applications of the 6,8-difluoroquinoline (B127152) scaffold is in the development of potent antibacterial agents that target bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and crucial target for antibiotics. nih.gov The class of antibiotics known as fluoroquinolones, which includes highly successful drugs like ciprofloxacin, acts by inhibiting this enzyme.

Research has specifically explored the synthesis and structure-activity relationships of 1-aryl-6,8-difluoroquinolone antibacterial agents. nih.gov In these syntheses, a 6,8-difluoroquinoline core, derivable from precursors like this compound (after conversion of the aldehyde to a carboxylic acid and subsequent cyclization steps), is a central feature. The fluorine atoms at positions 6 and 8 have been shown to significantly influence the antibacterial potency. For instance, the compound 1-(2,4-difluorophenyl)-6,8-difluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrated exceptional in vitro antibacterial activity. nih.gov Another derivative, 1-(4-fluorophenyl)-6,8-difluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to possess both excellent in vitro potency and in vivo efficacy in mouse models of bacterial infection. nih.gov These compounds serve as powerful tools for studying the mechanisms of DNA gyrase inhibition and for developing new antibiotics to combat resistant bacterial strains.

Table 2: In Vivo Efficacy of a 6,8-Difluoroquinolone Derivative Against Systemic Infections in Mice Data extracted from research on 1-Aryl-6,8-difluoroquinolone antibacterial agents. nih.gov

| Compound | Test Organism | Administration Route | ED₅₀ (mg/kg) |

|---|---|---|---|

| **Compound 22*** | S. aureus NCTC 10649 | Subcutaneous | 11 |

| **Compound 22*** | S. aureus NCTC 10649 | Oral | 34 |

| **Compound 22*** | E. coli Juhl | Subcutaneous | 4.8 |

| **Compound 22*** | E. coli Juhl | Oral | 10 |

| **Compound 22*** | P. aeruginosa 5007 | Subcutaneous | 44 |

| **Compound 22*** | P. aeruginosa 5007 | Oral | 110 |

\Compound 22: 1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid*

Exploration in Agrochemical Synthesis as Key Intermediates for Novel Compound Development

The quinoline framework is not only prevalent in pharmaceuticals but also serves as a scaffold for compounds with agrochemical applications, including fungicides, insecticides, and herbicides. The development of new agrochemicals is critical for managing crop pests and overcoming resistance to existing treatments.

Intriguingly, the same enzyme target for fluoroquinolone antibiotics, DNA gyrase, is also found in plants and is essential for their growth. nih.gov This has led to the exploration of fluoroquinolone derivatives as potential herbicides. Research has shown that ciprofloxacin, a fluoroquinolone antibiotic, exhibits good herbicidal activity by inhibiting plant DNA gyrase. Structure-activity relationship studies have been conducted to create analogues that maximize herbicidal activity while minimizing antibacterial effects, a crucial aspect for environmental safety. These studies have identified that modifications to the quinoline core, including substitutions at the C-6, C-7, and C-8 positions, are critical for tuning this selectivity. Therefore, this compound represents a key intermediate for the synthesis of novel fluoroquinolone derivatives specifically designed as herbicides. By systematically modifying the structure derived from this aldehyde, researchers can develop new tool compounds to study plant DNA gyrase and potentially create a new class of herbicides with a novel mode of action.

Structure Activity Relationship Sar Studies: Elucidating the Influence of 6,8 Difluoroquinoline 7 Carbaldehyde Modifications on Chemical Functionality

Impact of Fluorine Atom Positionality on Molecular Reactivity and Electronic Properties within the Quinolone Nucleus

The presence and location of fluorine atoms on the quinolone core profoundly influence the molecule's electronic landscape and subsequent reactivity. Fluorine is the most electronegative element, and its incorporation into the quinoline (B57606) ring system imparts significant electronic effects. nih.govtandfonline.com

In 6,8-Difluoroquinoline-7-carbaldehyde, the two fluorine atoms exert a strong inductive electron-withdrawing effect (a -I effect). This effect deactivates the aromatic system, making the quinoline nucleus electron-deficient. Quantum-chemical calculations on difluoroquinolines indicate that the arrangement of fluorine atoms at positions 6 and 8 results in a unique charge distribution across the rings. researchgate.net The nitrogen atom in the pyridine (B92270) ring also withdraws electrons, further contributing to the electron-poor nature of the heterocyclic ring. researchgate.net

This pronounced electron deficiency has several consequences for molecular reactivity:

Increased Electrophilicity: The withdrawal of electron density from the carbocyclic (benzene) ring enhances the electrophilicity of the carbon atoms. This makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack under certain conditions. researchgate.net

Activation of the Carbaldehyde Group: The potent electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon in the C-7 carbaldehyde group. This makes the aldehyde more reactive towards nucleophiles compared to non-fluorinated analogues.

Modulation of Physicochemical Properties: Fluorine substitution is known to increase lipophilicity and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govtandfonline.com These properties are critical in the broader context of designing quinolone-based therapeutic agents.

Influence of Substituents at Specific Quinolone Ring Positions (C-1, C-5, C-6, C-7, C-8) on Chemical Reactivity Profiles

The chemical reactivity of the 6,8-difluoroquinoline (B127152) scaffold can be further tuned by introducing various substituents at key positions. The effects of these modifications are well-documented in the chemistry of fluoroquinolone antibacterial agents. asm.orgresearchgate.netmdpi.com

C-1 Position: The nitrogen atom at position 1 is a common site for substitution. Attaching groups like cyclopropyl (B3062369) or substituted aryl rings (e.g., 2,4-difluorophenyl) is a key strategy in developing potent antibacterial agents. nih.govyoutube.com These substituents can influence the molecule's steric profile and its interaction with biological targets. nih.gov

C-5 Position: Modifications at the C-5 position can enhance biological activity. For instance, the introduction of a small amino group at C-5 in the 6,8-difluoroquinolone series has been shown to confer optimal antibacterial properties in compounds like sparfloxacin. nih.govnih.gov Other small groups such as methyl have also been explored to increase potency. nih.gov

C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class. mdpi.com This substitution dramatically improves cell penetration and binding to target enzymes like DNA gyrase, leading to a significant enhancement of antibacterial potency. tandfonline.comasm.org

C-7 Position: The C-7 position is critical for modulating the spectrum of activity and potency. wisdomlib.orgacs.org In many active fluoroquinolones, this position is occupied by a heterocyclic amine, such as a piperazine (B1678402) or pyrrolidine (B122466) ring. nih.gov For this compound, the aldehyde group at C-7 serves as a versatile chemical handle. Its electrophilic nature allows for a wide range of subsequent reactions, including:

Condensation Reactions: Formation of Schiff bases by reacting with primary amines. nih.govsemanticscholar.org

Reductive Amination: Conversion to various secondary and tertiary amines. nih.gov

Wittig-type Reactions: To form carbon-carbon double bonds.

Oxidation and Reduction: Conversion to a carboxylic acid or an alcohol, respectively. nih.gov

C-8 Position: The substituent at C-8 influences both activity and pharmacokinetic properties. A fluorine atom at this position, as in the title compound, can increase tissue penetration and half-life. nih.gov However, it may also increase the potential for phototoxicity. nih.gov Other substituents, such as a methoxy (B1213986) or a cyano group, have been shown to modulate activity and reduce side effects. nih.govoup.com

Comparative Analysis of 6,8-Difluoro- vs. Monofluoro-quinolone Analogues in Chemical Systems

The addition of a second fluorine atom at the C-8 position creates distinct differences in chemical and biological properties when compared to analogues containing only a single fluorine at C-6.

Studies directly comparing 6,8-difluorinated quinolones with their 6-monofluorinated counterparts have yielded valuable insights, although some findings appear contradictory and may depend on the specific molecular scaffold and substituents. One study found that 6,8-difluorinated compounds were significantly more active against both aerobic and anaerobic bacteria than the corresponding 6-monofluoro analogues. karger.com Conversely, another investigation reported that 6,8-difluoroarylquinolones were generally slightly less active in vitro than their 6-fluoroarylquinolone counterparts. nih.gov

| Compound Type | Key Structural Feature | Observed Effect on Activity (Relative to Counterpart) | Reference |

|---|---|---|---|

| 6,8-Difluoroquinolone | Fluorine at C-6 and C-8 | Significantly more active against aerobic and anaerobic bacteria | karger.com |

| 6-Monofluoroquinolone | Fluorine at C-6 only | Less active than difluoro counterparts in the same series | karger.com |

| 6,8-Difluoroarylquinolone | Fluorine at C-6 and C-8 | Generally one dilution less active in vitro | nih.gov |

| 6-Monofluoroarylquinolone | Fluorine at C-6 only | More active in vitro than difluoro counterparts | nih.gov |

Mechanistic Basis for Structure-Dependent Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound in chemical transformations are mechanistically governed by the electronic and steric properties imparted by its substituents.

The primary driver of its reactivity is the powerful electron-withdrawing effect of the fluorine atoms at C-6 and C-8. This effect propagates through the aromatic system, making the entire quinoline nucleus electron-deficient. Consequently, the carbocyclic ring is deactivated towards electrophilic substitution, which preferentially occurs at positions C-5 and C-8 in the absence of strong deactivating groups. quimicaorganica.org

The most significant mechanistic implication is the enhanced electrophilicity of the C-7 carbaldehyde. The carbonyl carbon is rendered highly susceptible to nucleophilic attack due to the resonance and inductive withdrawal of electron density by the difluorinated ring system. This heightened reactivity makes the compound an excellent substrate for transformations such as:

Nucleophilic Addition: The initial step in reactions with nucleophiles like amines, organometallics, and cyanide is kinetically favored.

Condensation Reactions: The formation of imines (Schiff bases) and related derivatives proceeds readily, often without the need for harsh catalysts. mdpi.com The electron-deficient nature of the quinoline ring can also stabilize the intermediates formed during these reactions.

Selectivity in reactions is also influenced by the steric environment. While the C-7 position is relatively accessible, bulky substituents at the adjacent C-6 and C-8 positions (though fluorine is small) or at the N-1 position could introduce steric hindrance, potentially directing the approach of incoming nucleophiles. In electrophilic substitution reactions on the quinoline ring itself, the substitution pattern is directed to the benzene (B151609) ring (positions 5 and 8) as the pyridine ring is more deactivated by the nitrogen atom. researchgate.netquimicaorganica.org

Future Research Directions and Untapped Potential in 6,8 Difluoroquinoline 7 Carbaldehyde Chemistry

Exploration of Novel and Efficient Synthetic Routes to the Compound

Currently, detailed synthetic procedures for 6,8-Difluoroquinoline-7-carbaldehyde are not extensively reported in the public domain, presenting a prime opportunity for foundational research in synthetic organic chemistry. The development of novel and efficient synthetic routes is paramount to enabling broader investigation into its properties and applications.

Future research should focus on adapting and optimizing established methods for quinoline (B57606) synthesis and functionalization. Methodologies such as the Vilsmeier-Haack reaction, which is commonly used for the formylation of aromatic and heteroaromatic compounds, could be a primary avenue for investigation. The reaction of a suitable 6,8-difluoroquinoline (B127152) precursor with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) would be a logical starting point. Research efforts should be directed towards optimizing reaction conditions, including solvent, temperature, and stoichiometry, to maximize the yield and purity of this compound.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could offer a convergent and flexible approach. researchgate.net For instance, the coupling of a di-iodinated or di-brominated difluoroquinoline with a suitable formyl-containing boronic acid derivative could provide a direct route to the target molecule. The exploration of different catalysts, ligands, and bases will be crucial in developing a high-yielding and scalable process.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the areas for future investigation.

| Synthetic Approach | Potential Precursors | Key Research Areas for Optimization | Potential Advantages |

| Vilsmeier-Haack Formylation | 6,8-Difluoroquinoline | Reaction conditions (temperature, solvent), reagent stoichiometry, purification methods. | Direct formylation, potentially high atom economy. |

| Suzuki-Miyaura Coupling | 7-Bromo-6,8-difluoroquinoline and a formylboronic acid derivative | Catalyst and ligand screening, base selection, reaction kinetics. | Modular and flexible, allows for late-stage functionalization. |

| Oxidation of a Methyl Group | 6,8-Difluoro-7-methylquinoline | Oxidizing agent screening (e.g., selenium dioxide, manganese dioxide), control of over-oxidation. | Utilizes a potentially more accessible precursor. |

Development of Advanced Derivatization Strategies for Diverse Chemical Libraries

The aldehyde functionality of this compound serves as a versatile chemical handle for a multitude of transformations, making it an ideal scaffold for the construction of diverse chemical libraries. Future research should systematically explore a range of derivatization strategies to unlock the full potential of this compound.

One of the most promising avenues is the synthesis of Schiff bases through condensation with various primary amines. This reaction is typically straightforward and high-yielding, providing access to a wide array of imine-containing quinoline derivatives. The electronic properties of the difluorinated quinoline ring are expected to influence the reactivity and stability of the resulting Schiff bases, a subject worthy of detailed investigation.

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. These transformations would yield 6,8-difluoroquinoline-7-carboxylic acid and (6,8-difluoroquinolin-7-yl)methanol, respectively. Each of these derivatives opens up new avenues for further functionalization, such as esterification, amidation, and etherification, thereby exponentially expanding the accessible chemical space.

The development of a "derivatization toolkit" for this compound, as outlined in the table below, would be a significant contribution to the field.

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group | Potential for Further Diversification |

| Schiff Base Formation | Primary amines, acid or base catalysis | Imine (-CH=N-R) | High |

| Oxidation | Oxidizing agents (e.g., KMnO4, Ag2O) | Carboxylic acid (-COOH) | High (amidation, esterification) |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Alcohol (-CH2OH) | Moderate (etherification, esterification) |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkene (-CH=CHR) | High |

| Henry Reaction | Nitroalkanes, base | β-Nitroalcohol | High |

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and supramolecular chemistry. The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen, combined with the reactive aldehyde group, suggests potential for creating novel organic electronic materials, sensors, and self-assembling systems.

In the realm of materials science, future research could focus on the synthesis of conjugated polymers incorporating the this compound moiety. The aldehyde group can be used as a reactive site for polymerization reactions, such as Knoevenagel or Wittig-type polymerizations. The resulting polymers could exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

| Research Area | Potential Application | Key Molecular Design Considerations |

| Organic Electronics | OLEDs, OPVs, OFETs | Extended π-conjugation, HOMO/LUMO level tuning through derivatization. |

| Chemical Sensing | Fluorescent or colorimetric sensors | Introduction of specific recognition motifs that interact with analytes. |

| Supramolecular Assembly | Molecular cages, gels, liquid crystals | Reversible bond formation, directional non-covalent interactions. |

Advanced In Silico Design and Optimization of Novel Analogues for Targeted Research Applications

Computational chemistry and in silico design offer powerful tools to guide and accelerate the exploration of this compound's chemical space. Before embarking on extensive synthetic efforts, computational methods can be employed to predict the properties of novel analogues and prioritize synthetic targets for specific applications.

Future research should leverage density functional theory (DFT) and other quantum mechanical methods to calculate the electronic properties, such as HOMO/LUMO energy levels, electrostatic potential maps, and reactivity indices of this compound and its virtual derivatives. This information can provide valuable insights into their potential as electronic materials or their reactivity in various chemical transformations.

Molecular docking studies can be used to design and evaluate analogues of this compound as potential inhibitors of biological targets. By computationally screening virtual libraries of derivatives against the active sites of enzymes or receptors, researchers can identify promising candidates for synthesis and biological evaluation.

The integration of in silico methods into the research workflow can significantly enhance the efficiency of discovering new molecules with desired properties.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Guiding the design of new materials and understanding reaction mechanisms. |

| Molecular Docking | Binding affinity and mode to biological targets. | Prioritizing synthetic targets for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Designing more potent analogues of bioactive compounds. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and stability of molecules and complexes. | Understanding the behavior of derivatives in complex environments. |

Expanding Mechanistic Investigations into Complex Reaction Systems

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the outcomes of its chemical transformations and for designing new reactions. The presence of multiple reactive sites and the electronic influence of the difluoroquinoline core suggest that this compound could participate in complex and interesting reaction pathways.

Future research should focus on detailed mechanistic studies of key derivatization reactions. For example, kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the mechanism of Schiff base formation, oxidation, and reduction reactions. Understanding the role of the fluorine atoms in modulating the reactivity of the aldehyde group and the quinoline ring is of particular importance.

Furthermore, the potential for this compound to participate in novel cascade or multicomponent reactions should be explored. The aldehyde group could act as an initial reaction site, triggering a sequence of transformations that lead to the formation of complex polycyclic structures. The discovery and mechanistic elucidation of such reactions would represent a significant advancement in synthetic methodology.

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Difluoroquinoline-7-carbaldehyde?

The synthesis typically involves fluorination and aldehyde functionalization. A common approach starts with quinoline derivatives, where regioselective fluorination at the 6- and 8-positions is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Subsequent oxidation of a methyl or hydroxymethyl group at the 7-position via methods such as Swern oxidation or MnO₂-mediated oxidation yields the aldehyde. Multi-step protocols must control reaction conditions to avoid over-fluorination or aldehyde degradation .

Q. How can this compound be characterized to confirm its structure?

Key techniques include:

- X-ray crystallography : For unambiguous structural determination, use SHELXL for refinement .

- NMR spectroscopy : NMR identifies fluorine positions, while and NMR confirm aldehyde protons (δ ~9.8–10.2 ppm) and quinolone backbone.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing its stability and reactivity?

The compound’s stability is affected by:

- Fluorine substitution : Electron-withdrawing fluorines increase electrophilicity at the aldehyde group, making it prone to nucleophilic attack.

- Solubility : Low in polar solvents due to aromatic fluorination; DMSO or DMF is recommended for reactions.

- Light sensitivity : The aldehyde group may oxidize under prolonged UV exposure; store in amber vials under inert gas .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in synthesis?

Regioselective fluorination requires:

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to position fluorine atoms at 6 and 7.

- Halogen-exchange reactions : Replace chlorine with fluorine via Balz-Schiemann or Halex reactions under controlled temperatures (e.g., 80–120°C).

- Computational modeling : DFT calculations predict electron density maps to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Conflicting data (e.g., unexpected shifts or aldehyde reactivity) can arise from:

- Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria.

- Byproduct formation : Employ LC-MS or preparative HPLC to isolate impurities and identify side reactions (e.g., aldol condensation).

- Crystallographic validation : Compare experimental XRD data with computational crystal structure predictions .

Q. How can computational methods guide the design of bioactive derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to predict binding affinities.

- QSAR modeling : Coralate fluorine positioning and aldehyde substituents with antimicrobial or antitumor activity data.

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 interactions) using tools like SwissADME .

Q. What experimental designs mitigate degradation during biological assays?

To preserve integrity in physiological conditions:

- Prodrug approaches : Protect the aldehyde as an acetal or imine, which hydrolyzes in vivo.

- Encapsulation : Use liposomal or cyclodextrin carriers to shield reactive groups.

- Real-time monitoring : Employ LC-MS/MS to track decomposition kinetics in cell culture media .

Data Contradiction Analysis

Q. How to interpret conflicting results in fluorination efficiency across studies?

Discrepancies may stem from:

- Reagent purity : Trace moisture in DAST reduces fluorination yield; use freshly distilled reagents.

- Solvent effects : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while DMF may promote side reactions.

- Substrate electronic effects : Electron-rich quinoline cores require milder conditions to avoid over-fluorination. Validate findings via control experiments and replicate under inert atmospheres .

Q. Why do biological activity results vary for derivatives with similar structures?

Minor structural changes (e.g., -F vs. -Cl at position 8) alter:

- Lipophilicity : Impact membrane permeability (logP calculations).

- H-bonding capacity : Fluorine’s electronegativity affects target interactions.

- Metabolic stability : Fluorinated compounds often resist hepatic degradation. Use isosteric replacements and systematic SAR studies to pinpoint critical moieties .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.